1-(1-Biphenyl-4-yl-propyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It is characterized by the presence of a biphenyl group attached to a propyl chain, which is further linked to an imidazole ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound's structure can be derived from various synthetic routes, often involving the manipulation of imidazole and biphenyl derivatives. Its relevance is highlighted in studies related to antihypertensive medications and other therapeutic areas.
1-(1-Biphenyl-4-yl-propyl)-1H-imidazole can be classified under:
The synthesis of 1-(1-Biphenyl-4-yl-propyl)-1H-imidazole typically involves several steps:
In one reported synthesis, starting materials include 4-bromobiphenyl and propylamine, which are reacted under basic conditions to form the desired imidazole derivative. The reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the final product.
The molecular formula for 1-(1-Biphenyl-4-yl-propyl)-1H-imidazole is . The structure features:
The compound's structural data can be represented as follows:
CCCCC(c1ccc(cc1)c2ccccc2)N=N
InChI=1S/C18H18N2/c1-2-3-4-5-6-7-8-9-10-11-12-13
1-(1-Biphenyl-4-yl-propyl)-1H-imidazole can participate in various chemical reactions typical for imidazole derivatives, including:
Reactivity studies indicate that this compound may undergo protonation under acidic conditions, affecting its solubility and interaction with biological targets.
The mechanism of action for 1-(1-Biphenyl-4-yl-propyl)-1H-imidazole may involve:
Studies have shown that related compounds can modulate angiotensin receptors, suggesting a similar pathway for this imidazole derivative.
1-(1-Biphenyl-4-yl-propyl)-1H-imidazole has potential applications in:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: